H-Gly-Pro-Gly-Gly-OH.TFA
Description
H-Gly-Pro-Gly-Gly-OH.TFA is a tripeptide derivative where glycine (Gly) and proline (Pro) residues are linked in the sequence Gly-Pro-Gly-Gly, with trifluoroacetic acid (TFA) as a counterion. This compound is synthesized using solid-phase or solution-phase peptide synthesis methods, often involving TFA for deprotection or purification steps . Its structural simplicity and proline-mediated conformational rigidity make it a subject of interest in peptide-based drug design and biochemical studies.
Properties
Molecular Formula |
C13H19F3N4O7 |
|---|---|
Molecular Weight |
400.31 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H18N4O5.C2HF3O2/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19;3-2(4,5)1(6)7/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19);(H,6,7)/t7-;/m0./s1 |
InChI Key |
VHYHGJADROSSNV-FJXQXJEOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
This compound serves as a minimalist model for studying proline’s role in peptide folding, while analogues like Fc-Gly-Pro-Arg(NO2)-OMe expand into materials science. Compounds with charged residues (e.g., Arg, Glu) are prioritized in therapeutic applications, whereas hydrophobic variants (e.g., Boc-Gly-Gly-Phe-Gly-OH) are explored in drug delivery.
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